SH-4-54

描述

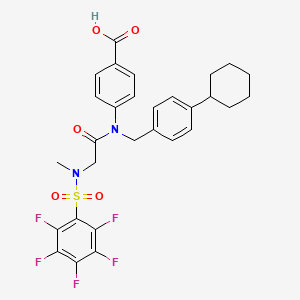

SH-4-54 (CAS: 1456632-40-8) is a small-molecule inhibitor targeting the STAT3 and STAT5 proteins, critical components of the JAK/STAT signaling pathway implicated in cancer progression. Its molecular formula is C₂₉H₂₇F₅N₂O₅S, with a molecular weight of 610.59, and it is typically supplied as a powder with ≥98% purity, soluble in DMSO . This compound binds directly to the SH2 domains of STAT3 and STAT5, with dissociation constants (Kd) of 300 nM and 464 nM, respectively, effectively inhibiting their phosphorylation and downstream transcriptional activity .

Preclinical studies highlight its potent anticancer effects, particularly in glioblastoma (GBM) and breast cancer models. In GBM, this compound suppresses STAT3 phosphorylation, reduces tumor growth in vivo, and exhibits blood-brain barrier (BBB) permeability, making it a promising candidate for brain malignancies . In breast cancer, chronic this compound treatment alters STAT3/STAT5 activation patterns, downregulates xCT (a cystine transporter linked to chemoresistance), and induces oxidative stress, leading to reduced cell proliferation .

准备方法

合成路线和反应条件

SH-4-54 的合成涉及多个步骤,包括关键中间体的形成及其随后的偶联。详细的合成路线是专有的,但它通常包括以下步骤:

- 通过一系列缩合和环化反应形成核心结构。

- 通过选择性取代反应引入官能团。

- 使用色谱技术纯化和分离最终产物 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产率反应、高效的纯化方法以及严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型

SH-4-54 经历各种化学反应,包括:

氧化: 它可以在特定条件下被氧化形成氧化衍生物。

还原: 还原反应可以修饰其官能团,可能改变其活性。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要产物

科学研究应用

化学: 用作研究 STAT3 和 STAT5 途径抑制的工具化合物。

生物学: 研究其对细胞过程(如增殖、凋亡和分化)的影响。

医学: 作为治疗癌症(特别是胶质母细胞瘤和多发性骨髓瘤)的治疗剂进行了探索,因为它能够抑制 STAT3 和 STAT5 信号传导 .

作用机制

SH-4-54 通过与 STAT3 和 STAT5 的 SH2 结构域结合发挥作用,阻止其磷酸化和随后的二聚化。 这种抑制会破坏这些蛋白的转录活性,导致参与细胞存活、增殖和血管生成的靶基因表达降低 . 该化合物已显示出能够穿透血脑屏障,使其对脑肿瘤特别有效 .

相似化合物的比较

Below is a synthesis of its unique properties and comparative efficacy based on experimental models:

Key Differentiators of SH-4-54

Dual Targeting of STAT3 and STAT5 : Unlike selective STAT3 inhibitors, this compound simultaneously inhibits both STAT3 and STAT5, which may broaden its therapeutic utility in cancers driven by overlapping STAT signaling .

BBB Penetrance : this compound effectively crosses the BBB, as demonstrated in GBM models, a rare feature among STAT inhibitors that enhances its applicability in brain tumors .

Chronic Treatment Effects : Prolonged exposure to this compound induces resistance mechanisms in breast cancer cells (e.g., altered STAT3/STAT5 phosphorylation patterns and xCT downregulation), highlighting its unique impact on adaptive signaling pathways .

Comparative Efficacy in Experimental Models

Limitations and Unique Challenges

- 3D Microenvironment Resistance : this compound’s efficacy diminishes in 3D-cultured GBM cells, suggesting stromal interactions may shield tumors from STAT3 inhibition .

- Resistance Mechanisms : Chronic use in breast cancer models leads to STAT3/STAT5 isoform switching and xCT dysregulation, necessitating combination therapies .

生物活性

SH-4-54 is a small-molecule inhibitor specifically targeting the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5. This compound has garnered attention for its potential therapeutic applications in various cancer types, particularly those resistant to conventional treatments. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions by inhibiting the phosphorylation and dimerization of STAT3 and STAT5, which are critical for the transcriptional regulation of genes involved in cell proliferation, survival, and immune response. By blocking these pathways, this compound disrupts the oncogenic signaling that drives tumor growth.

Anti-Tumor Activity

Research has demonstrated that this compound exhibits significant anti-tumor activity across various cancer models:

- Breast Cancer : In studies involving MDA-MB-231 and T47D breast cancer cells, chronic treatment with this compound led to a decrease in xCT expression and system xC^- activity in triple-negative MDA-MB-231 cells. Conversely, an increase in these parameters was observed in estrogen-responsive T47D cells, indicating subtype-dependent effects .

- Glioblastoma : this compound was shown to effectively kill glioblastoma brain cancer stem cells (BTSCs) and suppress STAT3 phosphorylation at low nanomolar concentrations. It also demonstrated blood-brain barrier permeability, making it a promising candidate for treating brain tumors .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid metabolism and clearance in vivo:

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Half-Life (min) |

|---|---|---|---|

| Intraperitoneal | 20 | 1657 ± 829 | ~10–15 |

| Intravenous | 5 | 124 | ~5 |

These results suggest that while this compound is rapidly cleared from circulation, its metabolites may contribute to its anti-tumor effects .

Study on Treatment Resistance

A study focused on treatment-resistant clones derived from breast cancer cell lines highlighted the potency of this compound. Resistant clones were characterized based on their activation profiles of STAT3/5 and changes in xCT mRNA levels. The research confirmed that only a limited number of treatment-resistant clones emerged after prolonged exposure to this compound, underscoring its effectiveness against these aggressive cancer types .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity Type | Observations |

|---|---|

| STAT Inhibition | Potent inhibitor of STAT3 and STAT5 |

| Anti-Tumor Effects | Significant reduction in tumor cell viability |

| Subtype Dependency | Different effects observed in various cancer subtypes |

| Pharmacokinetics | Rapid clearance with potential metabolite activity |

常见问题

Basic Research Questions

Q. What in vitro assays are commonly used to evaluate SH-4-54’s efficacy in glioblastoma models?

- Methodological Answer : Standard assays include:

- Migration/Invasion Assays : Quantify changes in glioblastoma cell motility using Boyden chambers or scratch assays. For example, this compound reduced migration distances in GBM43 and GBM10 cell lines at concentrations ≥2 μM .

- STAT3 Inhibition Validation : Use Western blotting to measure phosphorylated STAT3 (p-STAT3) levels. Reduced p-STAT3 correlates with this compound’s efficacy. Include KD STAT3 (knockdown) controls to confirm specificity .

- Cytotoxicity Assays : Measure lactate dehydrogenase (LDH) release or use MTT assays to assess cell viability. This compound induced pyroptosis in U87 cells via EZH2–STAT3–GSDMD pathways, reflected in elevated LDH levels .

Q. How should researchers validate the specificity of this compound for STAT3 inhibition?

- Methodological Answer :

- Pharmacological Rescue Experiments : Co-treat cells with STAT3 agonists (e.g., RO8191) to reverse this compound’s effects. For instance, RO8191 restored cell viability and morphology in this compound-treated U87 and LN229 cells .

- Genetic Controls : Use STAT3 knockdown (KD) or knockout models. Compare migration and survival outcomes between KD STAT3 and this compound-treated groups to isolate STAT3-dependent effects .

- Off-Target Screening : Perform kinase profiling assays to rule out interactions with unrelated signaling pathways.

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s combinatorial effects with other targeted therapies?

- Methodological Answer :

- Synergy Testing : Use Chou-Talalay or Bliss independence models to evaluate additive/synergistic effects. For example, combine this compound with STAT3 agonists (RO8191) or inhibitors of parallel pathways (e.g., EGFR inhibitors).

- Mechanistic Integration : Assess cross-talk between pathways via multi-omics approaches (e.g., RNA-seq or phosphoproteomics). In glioblastoma, this compound’s pyroptotic effects via GSDMD require validation of EZH2–STAT3 interactions .

- Dose Optimization : Perform dose-response matrices to identify non-toxic, effective combinatorial concentrations .

Q. How should researchers resolve contradictions in this compound’s efficacy across glioblastoma cell lines?

- Methodological Answer :

- Cell Line Characterization : Compare baseline STAT3 activation levels (via Western blot) and genetic backgrounds (e.g., PTEN status, EGFR mutations). For example, GBM43 and GBM10 showed differential migration responses despite similar STAT3 inhibition .

- Microenvironment Modeling : Incorporate stromal cells or 3D organoids to mimic in vivo conditions. Stromal interactions may alter STAT3 signaling dynamics and drug resistance .

- Data Triangulation : Validate findings using orthogonal assays (e.g., CRISPR-Cas9 STAT3 editing vs. pharmacological inhibition) to confirm observed discrepancies are not assay-specific .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., IC50 calculation).

- ANOVA with Post Hoc Tests : Compare migration distances or viability across treatment groups (e.g., 2 μM vs. 10 μM this compound). Include Bonferroni correction for multiple comparisons .

- Error Propagation Analysis : Quantify uncertainties from technical replicates (e.g., Western blot band densitometry) and biological variability .

Q. Methodological Best Practices

Q. How to ensure reproducibility in this compound studies?

- Guidelines :

- Detailed Protocols : Document compound preparation (solvent, stock concentration), cell culture conditions, and assay timelines. For example, this compound was dissolved in DMSO and used at ≤0.1% final concentration to avoid solvent toxicity .

- Positive/Negative Controls : Include STAT3 knockdowns and vehicle controls in all experiments.

- Data Transparency : Publish raw datasets (e.g., migration distances, blot images) as supplementary materials. Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How to structure a research paper on this compound for high-impact journals?

- Structural Recommendations :

- Introduction : Highlight STAT3’s role in glioblastoma and knowledge gaps (e.g., limited pyroptosis-inducing agents). Cite foundational studies on STAT3 inhibitors .

- Methods : Subdivide into "Compound Preparation," "Cell Culture," and "STAT3 Pathway Analysis." Specify antibody catalog numbers and imaging settings for Western blots .

- Results : Use subheadings to separate efficacy, mechanism, and combinatorial therapy findings. Limit figures to key data (e.g., dose-response curves, rescue experiments) .

- Discussion : Contrast results with prior STAT3 inhibitors (e.g., Stattic) and propose translational implications (e.g., this compound’s potential in immunotherapy-resistant tumors) .

属性

IUPAC Name |

4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F5N2O5S/c1-35(42(40,41)28-26(33)24(31)23(30)25(32)27(28)34)16-22(37)36(21-13-11-20(12-14-21)29(38)39)15-17-7-9-19(10-8-17)18-5-3-2-4-6-18/h7-14,18H,2-6,15-16H2,1H3,(H,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPYGNNOSJWBHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC=C(C=C3)C(=O)O)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27F5N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。